Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
Description
Chemical Nomenclature and Structural Identification
This compound belongs to the class of substituted 2-aminothiophenes, characterized by a five-membered aromatic ring containing sulfur as the heteroatom. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating the precise positioning of functional groups on the thiophene core structure. The molecular structure features a thiophene ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with an amino group, and at the 4-position with a 2-chlorophenyl substituent.
The Chemical Abstracts Service registry number 925005-57-8 uniquely identifies this compound in chemical databases worldwide. Structural elucidation reveals the compound's planar thiophene ring system maintaining aromatic character through delocalized electron density, similar to its parent compound thiophene discovered by Viktor Meyer in 1882. The presence of the 2-chlorophenyl substituent introduces additional electronic effects through the electron-withdrawing chlorine atom positioned ortho to the ring attachment point.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₂S | |
| Molecular Weight | 267.73 g/mol | |
| Chemical Abstracts Service Number | 925005-57-8 | |
| Minimum Purity Specification | 95% |
The compound's structural complexity emerges from the combination of multiple functional groups that contribute to its chemical reactivity and potential biological activity. The amino group at the 3-position provides nucleophilic character, while the methyl ester functionality offers opportunities for further chemical modification through hydrolysis or transesterification reactions. The 2-chlorophenyl substituent adds steric bulk and electronic effects that influence the compound's overall chemical behavior and potential binding interactions with biological targets.
Historical Context in Heterocyclic Chemistry Research
The development of this compound must be understood within the broader historical context of thiophene chemistry, which began with Viktor Meyer's serendipitous discovery of thiophene in 1882. Meyer identified thiophene as a contaminant in benzene derived from coal, observing that isatin formed a distinctive blue dye when mixed with sulfuric acid and crude benzene, a reaction previously attributed to benzene itself. This discovery marked the beginning of systematic thiophene research that would eventually lead to the development of sophisticated synthetic methodologies for creating substituted thiophene derivatives.
The evolution of thiophene chemistry accelerated significantly with Karl Gewald's introduction of the Gewald reaction in 1961, which became a universal method for synthesizing substituted 2-aminothiophenes. The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and base to produce poly-substituted 2-aminothiophenes. This synthetic methodology provided researchers with reliable access to diverse 2-aminothiophene derivatives, including complex structures like this compound.
The historical significance of 2-aminothiophene derivatives in medicinal chemistry became apparent through decades of research demonstrating their diverse biological activities. Studies published from 2010 to 2017 highlighted the use of 2-aminothiophene scaffolds as selective inhibitors, receptors, and modulators in medicinal chemistry, with many compounds exhibiting effective pharmacological properties in various clinical phases. The systematic exploration of structure-activity relationships within this chemical family established fundamental principles for designing new therapeutic agents based on the 2-aminothiophene core structure.
Significance in Thiophene Derivative Development
This compound exemplifies the sophisticated chemical design principles that have emerged from decades of thiophene derivative research. The compound serves as a representative example of how strategic substituent placement can influence both chemical properties and potential biological activities within the thiophene family. The specific positioning of the 2-chlorophenyl group at the 4-position of the thiophene ring demonstrates advanced understanding of electronic and steric effects in heterocyclic systems.
Contemporary research has revealed the importance of chlorinated aromatic substituents in enhancing the biological activity of thiophene derivatives. Studies focusing on 2-aminothiophene compounds with various halogenated phenyl substituents have demonstrated improved potency against specific biological targets compared to their non-halogenated analogs. The chlorine atom's electron-withdrawing properties and ability to participate in halogen bonding interactions contribute to enhanced binding affinity with target proteins, making compounds like this compound particularly valuable in drug discovery efforts.
The compound's role as a synthetic intermediate has proven equally significant in modern organic chemistry. The presence of multiple reactive functional groups enables further chemical elaboration through established synthetic transformations. The amino group can undergo acylation, alkylation, or condensation reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These versatile reaction possibilities make the compound an attractive starting material for creating libraries of structurally related derivatives for biological evaluation.
Recent developments in thiophene derivative research have emphasized the importance of compounds like this compound in addressing contemporary challenges in medicinal chemistry. The ongoing search for new therapeutic agents against neglected tropical diseases has highlighted the potential of 2-aminothiophene derivatives as promising drug candidates. Studies focusing on leishmaniasis treatment have demonstrated that strategic modifications to the 2-aminothiophene core, including the incorporation of chlorinated aromatic substituents, can lead to compounds with enhanced potency and selectivity against parasitic targets.
Properties
IUPAC Name |
methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCNUKVNNNQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiophene ring, an amino group, and a carboxylate ester, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of thiophene compounds exhibit notable antimicrobial properties. A study evaluated various thiophene-linked compounds against standard pathogenic bacterial strains, revealing that certain derivatives demonstrated strong activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | Moderate | Low |
| Compound X | High | Moderate |
| Compound Y | Low | High |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its potential against various cancer cell lines. The compound showed significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 25 µM .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HepG-2 | < 25 | Significant |
| MCF-7 | < 25 | Significant |
| PC-3 | > 50 | Low |
The mechanism by which this compound exerts its biological effects may involve the modulation of specific cellular pathways. Studies suggest that thiophene derivatives can influence cell cycle progression and induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives, including this compound, assessed their effectiveness against Staphylococcus aureus and E. coli. The results indicated that while some derivatives were highly effective, this specific compound showed moderate inhibition against S. aureus but low activity against E. coli .
- Anticancer Investigation : In a detailed study on the anticancer properties of thiophene derivatives, this compound was tested alongside established chemotherapeutics. The compound displayed comparable efficacy to known agents in inhibiting the growth of HepG-2 cells, suggesting its potential as a lead compound for further development .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
- Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, leading to the formation of diverse thiophene derivatives.
Synthesis of Pharmaceuticals
- The compound is investigated for its potential as a pharmaceutical intermediate. It has been utilized in the synthesis of thienopyrimidinone analogs, which are important in developing new therapeutic agents. The amino group and carboxylate moiety enhance its reactivity and biological properties, making it suitable for drug design.
Medicinal Chemistry
Anticancer Properties
- Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a candidate for further pharmacological evaluation .
Biological Activity
- The compound's ability to interact with specific molecular targets suggests potential pharmacological properties, including enzyme inhibition and receptor modulation. For instance, it has been studied for its effects on NMDA receptors, which are implicated in several neurological disorders .
Materials Science
Development of Organic Semiconductors
- This compound is also explored in materials science for its potential application in organic semiconductors. Its electronic properties make it a suitable candidate for developing materials used in electronic devices .
Corrosion Inhibitors
- The compound has been studied for its utility as a corrosion inhibitor in various industrial applications. Its thiophene ring structure contributes to its effectiveness in protecting metal surfaces from oxidation and degradation.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
The compound’s properties are strongly influenced by substituents on the thiophene ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- In contrast, the para-chlorine analog (CAS 350997-10-3) has less steric interference but similar electronic effects . Fluorophenyl: The 2-fluorophenyl derivative (CAS 1325307-27-4) exhibits higher electronegativity, which may enhance metabolic stability compared to chlorine . Sulfonyl Groups: Compounds with sulfonyl substituents (e.g., isopropylsulfonyl, phenylsulfonyl) display pronounced electron-withdrawing effects, increasing acidity of the thiophene ring and altering solubility .
- Synthetic Accessibility: The target compound is synthesized via multi-step routes involving diazotization and sulfonation, similar to methods used for fluorophenyl analogs . Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) is synthesized more straightforwardly, reflecting the simplicity of its methyl substituent .
- Purity and Availability: this compound is available at 90% purity (QV-3387), while its 4-chlorophenyl isomer (QZ-7087) and methyl-substituted analog (ST-9464) are listed at 95% purity .
Preparation Methods
Step-by-step Process:
Preparation of 3-Amino-4-(2-chlorophenyl)thiophene-2-carboxylic acid derivative:
- Starting from 2-chlorobenzene derivatives, a thiophene ring is constructed via cyclization reactions involving substituted acetylenes or aldehydes under acidic or basic conditions.
- The thiophene core is functionalized at the 3-position with amino groups through nitration-reduction sequences or direct amino substitution .
Conversion to Carboxylic Acid:
- The thiophene derivative is oxidized or carboxylated at the 2-position using reagents such as potassium permanganate or oxidative cyclization methods.
-
- The acid is esterified with methyl alcohol under acid catalysis (e.g., sulfuric acid) to produce the methyl ester.
Amidation with Chlorophenyl Group:
- The key step involves reacting the acid chloride of the carboxylic acid with 2-chlorophenyl-substituted amino thiophene derivatives.
- Preparation of acid chloride :
- The acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
- Reaction with amino thiophene:
- The acid chloride reacts with the amino group of the thiophene derivative in pyridine or dichloromethane as solvent, forming the amide linkage.
Research Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride | Room temperature | ~70% | |
| Amidation | Amino thiophene derivative | Room temperature, 1-4 hours | ~60-70% |
Catalytic Hydrogenation for Amino Group Introduction
In cases where the amino group is introduced via reduction of nitro precursors, catalytic hydrogenation under mild conditions is preferred to prevent over-reduction or decomposition.
Procedure:
- Starting material: Nitro-substituted thiophene derivative.
- Catalyst: Palladium on carbon (Pd/C).
- Conditions: Hydrogen atmosphere at room temperature, typically 8-12 hours.
- Outcome: Selective reduction to the amino derivative.
Research Findings:
- Direct nitro reduction using iron and acid often results in complex mixtures, indicating instability of intermediates.
- Catalytic hydrogenation provides a cleaner route, with yields around 80%.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | Pd/C, H₂ | Room temperature, 11 hours | ~80% |
Microwave-Assisted Synthesis
Recent advancements include microwave irradiation to accelerate reactions, improve yields, and enhance purity.
Application:
- Microwave energy is used to promote cyclization or amidation steps.
- Significantly reduces reaction times from hours to minutes.
Research Data:
| Process | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave-assisted amidation | 150°C, 10 min | Up to 85% |
Summary of Key Reagents and Conditions
| Reagent | Purpose | Typical Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Thionyl chloride | Acid to acid chloride | Room temp, 1-2 hr | 70-80% | Essential for amide formation |
| Pyridine | Solvent/base | Room temp | — | Used in amidation |
| Pd/C | Catalyst | Hydrogen atmosphere | 80%+ | For nitro reduction |
| Microwave irradiation | Reaction acceleration | 150°C, 10 min | Up to 85% | Modern technique |
Research Findings and Data Tables
The synthesis of Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate is optimized through:
- Sequential formation of the thiophene core via cyclization.
- Conversion to acid chloride for efficient amidation.
- Use of catalytic hydrogenation for amino group installation.
- Microwave-assisted methods for rapid and high-yielding reactions.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of its carboxylic acid precursor. For example, a similar thiophene derivative (Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate) was prepared by refluxing the acid in ethanol under HCl saturation, followed by alkaline workup and crystallization . Optimization may involve adjusting solvent polarity (e.g., using dry CH₂Cl₂ for moisture-sensitive steps), catalyst selection (e.g., DCC/DMAP for acylations), or purification methods (e.g., gradient HPLC or methanol-water recrystallization) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on amine (-NH₂, δ 5–6 ppm), ester carbonyl (δ 165–170 ppm), and aromatic/heteroaromatic protons (δ 6.5–8 ppm for thiophene and chlorophenyl groups) .
- IR : Confirm C=O stretches (ester: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to assess purity and structural integrity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Refer to SDS guidelines for thiophene derivatives, which recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation hazards) .
- Ventilation : Use fume hoods due to potential respiratory toxicity (Specific Target Organ Toxicity, STOT) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data (e.g., hydrogen bonding, ring puckering) be analyzed to understand the compound’s solid-state behavior?
- Methodological Answer :
- Use SHELXL for refinement and Mercury CSD for visualizing intermolecular interactions (e.g., N–H⋯O hydrogen bonds between amine and ester groups) .
- Apply Cremer-Pople puckering parameters to quantify non-planarity of the thiophene ring, which influences packing and stability .
- Compare experimental data with Cambridge Structural Database (CSD) entries to resolve contradictions (e.g., unexpected bond angles) .
Q. What mechanistic insights govern the reactivity of the 3-amino and 2-chlorophenyl groups in derivatization reactions?
- Methodological Answer :
- The 3-amino group is nucleophilic, enabling acylations (e.g., with succinic anhydride) or thiourea formations (via thiophosgene) .
- The 2-chlorophenyl moiety directs electrophilic substitution (e.g., para to Cl in Suzuki couplings) but may sterically hinder reactions at the thiophene 4-position .
- Computational tools (e.g., DFT) can model transition states to predict regioselectivity in cross-coupling reactions.
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Perform dose-response studies to rule out assay-specific false positives (e.g., fluorescence interference in cell-based screens) .
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
- Cross-reference cytotoxicity data (e.g., IC₅₀ values) with structural analogs to identify SAR (structure-activity relationship) trends .
Q. What strategies are effective for analyzing the compound’s conformational flexibility and its impact on molecular recognition?
- Methodological Answer :
- Dynamic NMR : Monitor rotational barriers of the ester group or chlorophenyl ring at variable temperatures .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on the compound’s accessible conformers .
- Graph Set Analysis : Map hydrogen-bonding motifs in co-crystals to predict interaction patterns with biological targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
